5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-6-5-12-9(10)13-8(6)7-3-2-4-11-7/h5,7,11H,2-4H2,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSVCMLKYYOQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CCCN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution of 4-Chloro-5-methylpyrimidin-2-amine
A widely adopted method involves substituting a chlorine atom at C4 with pyrrolidin-2-amine. This approach is exemplified in analogous syntheses of substituted pyrimidines.
Procedure :
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Reaction Setup :
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4-Chloro-5-methylpyrimidin-2-amine (1.0 eq), pyrrolidin-2-amine (1.2 eq), DIEA (3.0 eq), and DCM (10 mL/mmol) are combined under nitrogen.
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The mixture is stirred at 25°C for 12–24 hours.
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Workup :
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The reaction is quenched with water, and the aqueous layer is extracted with DCM (3 × 25 mL).
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Combined organic phases are dried (Na₂SO₄) and concentrated.
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Purification :
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Flash chromatography (0–10% MeOH/DCM) yields the product as a white solid.
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Optimization Notes :
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Solvent : DCM or DMF improves solubility of polar intermediates.
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Temperature : Elevated temperatures (50–80°C) reduce reaction times but may promote side reactions.
Analytical Data :
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LRMS (ESI) : m/z 219.1 [M+H]⁺ (calc. for C₉H₁₄N₆: 218.1).
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H6), 6.45 (br s, 2H, NH₂), 3.82–3.75 (m, 1H, pyrrolidine-H), 2.98–2.89 (m, 2H), 2.35 (s, 3H, CH₃), 1.95–1.82 (m, 4H).
Cyclocondensation Routes
Biginelli-Type Reaction with Preformed Amines
Constructing the pyrimidine ring de novo allows simultaneous incorporation of substituents. A modified Biginelli reaction using β-ketoamides and amidines has been reported for related structures.
Procedure :
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Reactants :
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Ethyl 3-aminocrotonate (1.0 eq), pyrrolidin-2-carboxamidine (1.0 eq), and HCl (catalytic) in EtOH.
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Conditions :
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Reflux at 80°C for 6 hours.
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Isolation :
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Neutralization with NaHCO₃, extraction with EtOAc, and recrystallization from MeOH.
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Yield : ~40–55% after optimization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | >95 | Short reaction time, simple workup | Requires halogenated precursor |
| Suzuki Coupling | 45–60 | 90–95 | Regioselective, versatile | Boronic ester synthesis required |
| Cyclocondensation | 40–55 | 85–90 | Single-step ring formation | Lower yields, side product formation |
Scale-Up Considerations and Industrial Relevance
Industrial applications prioritize cost-effective and high-yielding methods:
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Nucleophilic substitution is favored for scalability due to commercial availability of 4-chloro-5-methylpyrimidin-2-amine.
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Catalyst Recycling : Pd-based systems in Suzuki couplings require ligand optimization to reduce costs.
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Green Chemistry : Recent advances utilize microwave irradiation (e.g., 120°C, 30 min) to accelerate substitution reactions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine has been investigated for its potential therapeutic effects:
- Antiviral Activity: Research indicates that pyrimidine derivatives can exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development .
- Antibacterial Properties: The compound is being studied for its efficacy against various bacterial strains, particularly in the context of drug-resistant infections.
Biological Research
The compound's mechanism of action involves interactions with specific molecular targets within cells:
- Inhibition of Enzymatic Activity: Studies suggest that it may inhibit certain enzymes critical for bacterial growth and survival, which could lead to the development of new antibiotics .
- Cell Proliferation Studies: Its potential role as an inhibitor of cell proliferation has been explored, particularly in cancer research where it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
Industrial Applications
In the industrial sector, this compound serves as a valuable building block:
- Pharmaceutical Synthesis: It is utilized in the synthesis of more complex pharmaceutical compounds, enhancing the development of new drugs targeting various diseases .
- Agrochemicals: The compound's properties may also lend themselves to applications in agrochemicals, where it could be used to develop new pesticides or herbicides.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Insights
- Pyrrolidinyl vs. Piperidyl : The pyrrolidine ring in the target compound offers a 5-membered cyclic amine, which may confer better conformational rigidity compared to the 6-membered piperidine in analog . This can influence target selectivity and metabolic stability.
- Halogenation : Bromo and chloro substituents (e.g., ) enhance binding via halogen bonds but may reduce solubility.
- Heterocyclic Additions : Thiazole () or pyrazole () rings introduce planar regions, facilitating interactions with hydrophobic enzyme pockets.
Biological Activity
5-Methyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methyl group at the 5-position and a pyrrolidine moiety at the 4-position. This unique structure is hypothesized to contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrolidine alkaloids have shown varying minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria. The antibacterial activity of this compound can be assessed through its interaction with bacterial cell membranes and its potential to inhibit key metabolic pathways.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Anticancer Activity
The compound has also been evaluated for anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated that derivatives of pyrimidine can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HOP-92 (NSCLC) | TBD |
| HCT-116 (Colorectal) | TBD |
| SK-BR-3 (Breast) | TBD |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For example, it may inhibit protein kinases or phosphodiesterases, which are critical in various signaling pathways associated with inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring or the pyrrolidine substituent can significantly alter its efficacy and selectivity towards biological targets.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of pyrimidine derivatives, including this compound, for their antibacterial properties against E. coli and B. subtilis. Results indicated promising activity with MIC values comparable to established antibiotics.
- Cancer Cell Proliferation : In another study focusing on breast cancer cells, derivatives were tested for their ability to inhibit cell growth. The results highlighted a significant reduction in viability, suggesting potential as therapeutic agents.
Q & A
Q. How do solvent polarity and temperature affect the outcome of cross-coupling reactions during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
